Cas no 106673-19-2 (2-(3,3-dimethylcyclohexyl)acetonitrile)

106673-19-2 structure
商品名:2-(3,3-dimethylcyclohexyl)acetonitrile
2-(3,3-dimethylcyclohexyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneacetonitrile, 3,3-dimethyl-
- 2-(3,3-dimethylcyclohexyl)acetonitrile
- SCHEMBL8317150
- 106673-19-2
- EN300-1727556
-
- インチ: InChI=1S/C10H17N/c1-10(2)6-3-4-9(8-10)5-7-11/h9H,3-6,8H2,1-2H3
- InChIKey: KVKSUDSXDNTQRY-UHFFFAOYSA-N
- ほほえんだ: CC1(CCCC(C1)CC#N)C
計算された属性
- せいみつぶんしりょう: 151.13621
- どういたいしつりょう: 151.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- PSA: 23.79
2-(3,3-dimethylcyclohexyl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727556-0.1g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.1g |
$993.0 | 2023-09-20 | ||
| Enamine | EN300-1727556-0.05g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.05g |
$948.0 | 2023-09-20 | ||
| Enamine | EN300-1727556-0.25g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.25g |
$1038.0 | 2023-09-20 | ||
| Enamine | EN300-1727556-1g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 1g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1727556-5.0g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 5g |
$3273.0 | 2023-06-04 | ||
| Enamine | EN300-1727556-1.0g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 1g |
$1129.0 | 2023-06-04 | ||
| Enamine | EN300-1727556-0.5g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 0.5g |
$1084.0 | 2023-09-20 | ||
| Enamine | EN300-1727556-2.5g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 2.5g |
$2211.0 | 2023-09-20 | ||
| Enamine | EN300-1727556-10.0g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 10g |
$4852.0 | 2023-06-04 | ||
| Enamine | EN300-1727556-5g |
2-(3,3-dimethylcyclohexyl)acetonitrile |
106673-19-2 | 5g |
$3273.0 | 2023-09-20 |
2-(3,3-dimethylcyclohexyl)acetonitrile 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
106673-19-2 (2-(3,3-dimethylcyclohexyl)acetonitrile) 関連製品
- 16269-13-9(1-Adamantaneacetonitrile)
- 4435-14-7(2-Cyclohexylacetonitrile)
- 23074-42-2(adamantane-1-carbonitrile)
- 4172-99-0(Gabapentin Related Bis-nitrile)
- 307-59-5(perfluorododecane)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
